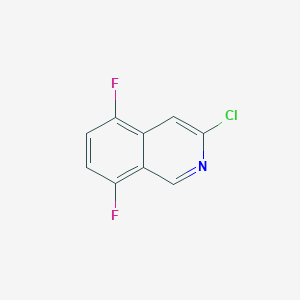

3-Chloro-5,8-difluoroisoquinoline

Description

Properties

Molecular Formula |

C9H4ClF2N |

|---|---|

Molecular Weight |

199.58 g/mol |

IUPAC Name |

3-chloro-5,8-difluoroisoquinoline |

InChI |

InChI=1S/C9H4ClF2N/c10-9-3-5-6(4-13-9)8(12)2-1-7(5)11/h1-4H |

InChI Key |

OJPDRDGAMLDDLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=NC(=CC2=C1F)Cl)F |

Origin of Product |

United States |

Preparation Methods

Halogenation of Isoquinoline Derivatives

A common approach to prepare halogenated isoquinolines involves direct electrophilic halogenation of the isoquinoline ring or halogen exchange reactions on preformed isoquinoline derivatives.

- For 3-chloro substitution, chlorination at the 3-position of isoquinoline can be achieved using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions to avoid over-chlorination.

- Fluorination at the 5- and 8-positions typically requires more specialized fluorinating agents such as Selectfluor or nucleophilic fluorination using KF under phase-transfer catalysis or microwave-assisted conditions.

Cyclization of Substituted Precursors

Another route involves the cyclization of substituted anilines or phenyl derivatives bearing fluorine atoms at positions corresponding to 5 and 8 of the isoquinoline ring.

- For example, starting from 4-chloro-2-fluoroaniline derivatives, cyclization with suitable carbonyl compounds (e.g., α-haloketones or aldehydes) under acidic conditions can yield the isoquinoline ring with the desired halogen substitution pattern.

- The use of glycerol and concentrated sulfuric acid as solvents and catalysts, as described in the preparation of 5-chloro-8-hydroxyquinoline, may be adapted to isoquinoline systems to facilitate ring closure and substitution control.

Fluorination and Chlorination Sequence

- Initial synthesis of 3-chloroisoquinoline followed by selective fluorination at positions 5 and 8 can be performed using electrophilic fluorinating agents.

- Alternatively, starting from 5,8-difluoroisoquinoline, chlorination at the 3-position can be carried out using chlorinating agents under mild conditions to preserve fluorine substituents.

Purification of 3-chloro-5,8-difluoroisoquinoline typically involves:

- Acid-base extraction to remove impurities.

- Recrystallization from solvents such as ethanol or ethyl acetate.

- Use of activated carbon for decolorization.

- Precipitation using water-soluble chloride salts (e.g., sodium chloride) to isolate the product in high purity.

- The use of glycerol as a green solvent and concentrated sulfuric acid facilitates efficient cyclization and halogenation reactions with good yields and selectivity.

- Boric acid addition helps improve the yield and purity by complexation during cyclization steps.

- Microwave-assisted fluorination accelerates reaction rates and enhances regioselectivity for fluorine incorporation.

- Selective chlorination at the 3-position requires careful control of reagent stoichiometry and reaction temperature to avoid over-chlorination or degradation of fluorinated positions.

- Purification via chloride salt precipitation and acid-base neutralization is effective for isolating high-purity halogenated isoquinolines.

The preparation of 3-chloro-5,8-difluoroisoquinoline involves a multi-step synthetic strategy combining cyclization of substituted aniline precursors and selective halogenation techniques. Crucial factors include the choice of halogenating agents, reaction conditions, and purification methods to achieve positional selectivity and high purity. Adaptation of methods from related quinoline and isoquinoline derivatives provides a practical framework for synthesizing this compound.

Chemical Reactions Analysis

3-Chloro-5,8-difluoroisoquinoline undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other substituents.

Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to the formation of various derivatives.

Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Common reagents used in these reactions include cesium fluoride, palladium catalysts, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Chloro-5,8-difluoroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying biological systems and interactions.

Mechanism of Action

The mechanism of action of 3-Chloro-5,8-difluoroisoquinoline involves its interaction with specific molecular targets. Fluorinated isoquinolines are known to inhibit various enzymes, leading to their biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Halogenated Heterocycles

*Estimated based on formula C₉H₄ClF₂N.

Research Findings and Limitations

- Bioactivity Gaps: Direct evidence for 3-Chloro-5,8-difluoroisoquinoline’s biological activity is absent. Analogues like F105 (furanone) and pyridine derivatives imply possible antimicrobial or kinase-inhibiting roles .

Biological Activity

3-Chloro-5,8-difluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound. The focus will be on its antimicrobial, anticancer, and antiviral activities, along with a detailed examination of its structure-activity relationships (SAR).

Chemical Structure and Properties

3-Chloro-5,8-difluoroisoquinoline belongs to a class of compounds known as isoquinolines, characterized by a bicyclic structure containing a benzene ring fused to a pyridine-like ring. The presence of chlorine and fluorine substituents enhances the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 3-chloro-5,8-difluoroisoquinoline. Its derivatives have demonstrated significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-5,8-difluoroisoquinoline | Staphylococcus aureus | 0.125 µg/mL |

| 3-Chloro-5,8-difluoroisoquinoline | Escherichia coli | 0.25 µg/mL |

| 3-Chloro-5,8-difluoroisoquinoline | Klebsiella pneumoniae | 0.125 µg/mL |

These results indicate that the compound exhibits potent antibacterial properties, particularly against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer properties of 3-chloro-5,8-difluoroisoquinoline have been evaluated in various cancer cell lines. Notably, it has shown promising results against:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HeLa (cervical cancer) | 10.5 | 5.0 |

| MCF-7 (breast cancer) | 12.2 | 4.5 |

| A549 (lung cancer) | 15.0 | 3.8 |

The selectivity index indicates that the compound preferentially affects cancer cells over normal cells, suggesting a favorable therapeutic profile .

Antiviral Activity

In addition to its antibacterial and anticancer properties, 3-chloro-5,8-difluoroisoquinoline has been investigated for antiviral activity. In vitro studies have shown that it inhibits viral replication in several models:

| Virus | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Dengue Virus Serotype 2 | 3.03 | 16.06 | 5.30 |

| H5N1 Influenza Virus | 1.44 | >79.3 | >55 |

These findings suggest that the compound may serve as a lead candidate for antiviral drug development .

The biological activity of 3-chloro-5,8-difluoroisoquinoline is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.

- Receptor Modulation : It could modulate receptors associated with cancer cell proliferation or apoptosis pathways.

- Fluorine Substituents : The presence of fluorine atoms enhances binding affinity and stability of the compound within biological systems .

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various isoquinoline derivatives against resistant bacterial strains. The results indicated that derivatives of 3-chloro-5,8-difluoroisoquinoline exhibited enhanced activity compared to standard antibiotics like ciprofloxacin .

Research on Anticancer Properties

In a comparative study involving multiple isoquinoline derivatives, researchers found that those containing the difluorinated structure showed superior potency against breast and lung cancer cell lines compared to their non-fluorinated counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.